molecular formula C5H7ClN2O B1487808 (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1017783-29-7

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No. B1487808
M. Wt: 146.57 g/mol
InChI Key: YZRRJOFZIXPPOQ-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a solution of (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol (680 mg, 4.7 mmol) in anhydrous dichloromethane (25 mL) was added dropwise a solution of tribromophosphane (450 μL, 4.7 mmol) in anhydrous dichloromethane (5 mL) at 0° C. The mixture was stirred for 1 hour at room temperature and then was evaporated to yield 3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole, which was used in the next step without further purification.
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:8]O)=[N:4][N:5]([CH3:7])[CH:6]=1.[Br:10]P(Br)Br>ClCCl>[Br:10][CH2:8][C:3]1[C:2]([Cl:1])=[CH:6][N:5]([CH3:7])[N:4]=1

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
ClC=1C(=NN(C1)C)CO
Name
Quantity
450 μL
Type
reactant
Smiles
BrP(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=NN(C=C1Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.